2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol
Overview
Description
2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol is a useful research compound. Its molecular formula is C23H27ClN2OS2 and its molecular weight is 447.1 g/mol. The purity is usually 95%.
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Biological Activity
2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol (CAS No. 478063-30-8) is a compound featuring a complex structure that includes a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, as well as its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C23H27ClN2OS2, with a molecular weight of 447.06 g/mol. Its structure includes a thiadiazole ring which contributes significantly to its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H27ClN2OS2 |
Molecular Weight | 447.06 g/mol |
Boiling Point | 548.2 ± 60 °C (Predicted) |
Density | 1.26 ± 0.1 g/cm³ (Predicted) |
pKa | 8.92 ± 0.40 (Predicted) |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of halogens such as chlorine in the phenyl ring enhances antibacterial activity against Gram-positive bacteria. For instance, compounds similar to this compound have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Case Study : A study on related thiadiazole derivatives demonstrated inhibition rates of up to 66% against Candida albicans, indicating potential antifungal applications .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
Table: Cytotoxicity Data
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis |
MCF-7 | 50 | p53 activation |
A431 | 100 | Caspase pathway modulation |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties in various models. In RAW264.7 macrophage cells, it inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations between 50 and 100 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often linked to their structural components. The substitution pattern on the thiadiazole ring and phenolic structure plays a crucial role in determining their efficacy:
- Thiadiazole Ring : Acts as a pharmacophore contributing to antimicrobial and anticancer activities.
- Substituents : The presence of electron-withdrawing groups like chlorine enhances biological activity by increasing lipophilicity and facilitating membrane penetration.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2OS2/c1-22(2,3)17-11-15(12-18(19(17)27)23(4,5)6)20-25-26-21(29-20)28-13-14-7-9-16(24)10-8-14/h7-12,27H,13H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZGTAWFMBQVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120647 | |
Record name | 4-[5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-2,6-bis(1,1-dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478063-30-8 | |
Record name | 4-[5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-2,6-bis(1,1-dimethylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478063-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]-2,6-bis(1,1-dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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